molecular formula C22H26N6O B2795657 4-((1H-imidazol-1-yl)methyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide CAS No. 2034208-18-7

4-((1H-imidazol-1-yl)methyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

Cat. No. B2795657
M. Wt: 390.491
InChI Key: UZHUZJKZVZKCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-imidazol-1-yl)methyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Functionalization Reactions

Compounds featuring imidazole, pyrazole, and benzamide moieties have been extensively investigated for their synthetic and functionalization capabilities. For example, research on the functionalization reactions of pyrazole-carboxylic acid derivatives highlights the versatility of these compounds in synthesizing new molecules with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005). This work underscores the importance of such structural motifs in creating novel chemical entities.

Pharmacological Research

Compounds with imidazole and pyrazole structures have been explored for various pharmacological activities. For instance, molecules incorporating these features have been assessed for their potential as cannabinoid receptor antagonists, demonstrating significant interactions with the CB1 cannabinoid receptor (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). Such studies suggest the potential therapeutic applications of compounds like "4-((1H-imidazol-1-yl)methyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide" in modulating receptor activity.

Antimicrobial and Antitumor Activities

Research on thiosemicarbazide derivatives as precursors for synthesizing heterocyclic compounds has revealed their antimicrobial and antitumor potentials (Elmagd, Hemdan, Samy, & Youssef, 2017). Given the structural similarity, the compound may hold promise in such applications, warranting further investigation into its biological activities.

Novel Molecular Interactions

The study of molecular interactions, particularly in the context of drug design and discovery, has benefitted from compounds with complex moieties like imidazole and pyrazole. For example, novel bis(pyrazole-benzofuran) hybrids have shown potent bacterial biofilm inhibition, emphasizing the utility of such structures in developing new antimicrobial agents (Mekky & Sanad, 2020).

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-22(18-3-1-16(2-4-18)14-27-12-9-23-15-27)24-19-7-10-28(11-8-19)21-13-20(25-26-21)17-5-6-17/h1-4,9,12-13,15,17,19H,5-8,10-11,14H2,(H,24,29)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUZJKZVZKCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1H-imidazol-1-yl)methyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

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